molecular formula C10H15N3O B8760503 1,1-Dimethyl-4-(O-tolyl)semicarbazide CAS No. 19102-38-6

1,1-Dimethyl-4-(O-tolyl)semicarbazide

Cat. No.: B8760503
CAS No.: 19102-38-6
M. Wt: 193.25 g/mol
InChI Key: BDVVQSQQYYHWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-4-(O-tolyl)semicarbazide is a substituted semicarbazide derivative characterized by a dimethyl group at the N1 position and an ortho-tolyl (2-methylphenyl) substituent at the N4 position. This compound is part of a broader class of semicarbazides, which are widely studied for their diverse biological and chemical properties, including enzyme inhibition, antioxidant activity, and applications in materials science. The dimethyl substitution enhances steric hindrance and may influence metabolic stability, while the o-tolyl group contributes to lipophilicity and electronic effects .

Properties

CAS No.

19102-38-6

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(dimethylamino)-3-(2-methylphenyl)urea

InChI

InChI=1S/C10H15N3O/c1-8-6-4-5-7-9(8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

BDVVQSQQYYHWII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of semicarbazides are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Compound Substituents Key Applications/Properties Source
1,1-Dimethyl-4-(O-tolyl)semicarbazide N1: Dimethyl; N4: o-tolyl Ethylene inhibition in cut flowers; potential stability due to steric effects .
1,1-Dimethyl-4-(phenylsulfonyl)semicarbazide (DPSS) N1: Dimethyl; N4: phenylsulfonyl Ethylene inhibition (IC50 for carnation senescence); improved stability over non-sulfonyl analogs .
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide N1: Dimethyl; N4: 3-CF3-phenyl Enhanced lipophilicity; potential for agrochemical or pharmaceutical applications .
1-Acetyl-4-(2-Tolyl)Thiosemicarbazide N1: Acetyl; N4: 2-tolyl; S replaces O Thiosemicarbazides exhibit stronger metal chelation and altered reactivity compared to semicarbazides .
4-(2-Methoxyphenyl)thiosemicarbazide N4: o-methoxyphenyl; S replaces O Antioxidant activity via radical scavenging; methoxy group enhances electron donation .
Key Observations:
  • Steric Effects : Dimethyl groups at N1 reduce conformational flexibility, which may improve metabolic stability but reduce solubility .
  • Thio vs. Oxygen Analogs : Thiosemicarbazides (S replacing O) show distinct reactivity, such as stronger metal coordination and altered antioxidant mechanisms .
Enzyme Inhibition
  • MAO-B Inhibition : Semicarbazones with bromophenyl groups (e.g., compound 4 from ) show potent MAO-B inhibition (IC50 = 0.212 µM), suggesting that electron-deficient aromatic rings enhance activity .
  • Ethylene Inhibition : DPSS (1,1-dimethyl-4-(phenylsulfonyl)semicarbazide) extends carnation vase life by inhibiting ethylene signaling, with efficacy linked to sulfonyl group interactions with receptor sites .
Antioxidant Activity
  • Semicarbazides with butylated hydroxytoluene (BHT) moieties exhibit superior radical scavenging due to NH group hydrogen donation and resonance stabilization . The o-tolyl group in this compound may similarly stabilize radicals via conjugation.

Physicochemical Properties

  • Surface Area and Adsorption : Semicarbazide-functionalized biosorbents (e.g., DAC@SC) show reduced BET surface area (10.3 m²/g vs. 44.2 m²/g for native flax) due to pore blocking, indicating that bulky substituents like o-tolyl may hinder adsorption capacity .
  • Stability : Semicarbazide microarrays demonstrate superior aging stability compared to amine slides, attributed to the inertness of the semicarbazide linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.